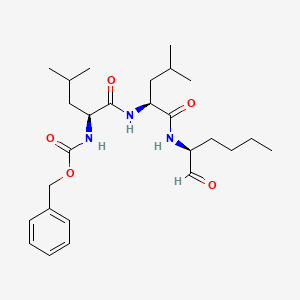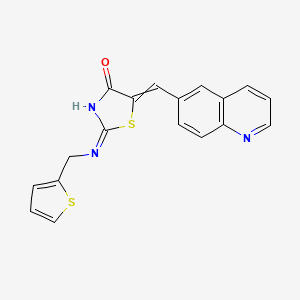![molecular formula C22H23Cl2N5O2S B10769081 [4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XMD14-99 is a small molecule inhibitor that targets multiple kinases, including anaplastic lymphoma kinase, cyclin-dependent kinase 7, and leukocyte tyrosine kinase . It has shown potential in cancer research due to its ability to inhibit these kinases, which play crucial roles in cell proliferation and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of XMD14-99 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a diaminothiazole scaffold and subsequent functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of XMD14-99 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for scalability, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production.
Analyse Des Réactions Chimiques
Types of Reactions
XMD14-99 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance or modify the molecule’s activity.
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating cell cycle regulation, transcription, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve overactive kinases.
Industry: Potential applications in developing new kinase inhibitors for pharmaceutical use.
Mécanisme D'action
XMD14-99 exerts its effects by binding to the active sites of its target kinases, thereby inhibiting their activity . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include anaplastic lymphoma kinase, cyclin-dependent kinase 7, and leukocyte tyrosine kinase .
Comparaison Avec Des Composés Similaires
Similar Compounds
PHA-793887: Another kinase inhibitor with a similar mechanism of action.
Dabrafenib: A kinase inhibitor used in cancer treatment.
Uniqueness of XMD14-99
XMD14-99 is unique due to its broad spectrum of kinase inhibition, targeting multiple kinases simultaneously . This multi-target approach can be advantageous in treating cancers with complex signaling pathways, potentially leading to more effective therapeutic outcomes.
Propriétés
Formule moléculaire |
C22H23Cl2N5O2S |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
[4-amino-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C22H23Cl2N5O2S/c1-28-8-10-29(11-9-28)13-6-7-16(17(12-13)31-2)26-22-27-21(25)20(32-22)19(30)18-14(23)4-3-5-15(18)24/h3-7,12H,8-11,25H2,1-2H3,(H,26,27) |
Clé InChI |
UISRWLSAXIOCND-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester](/img/structure/B10769014.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)


![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)

![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)


![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)